ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate
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Overview
Description
Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a trimethoxybenzylidene group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate typically involves the condensation reaction between 4-aminobenzoic acid and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 3,4,5-trimethoxybenzoate: This compound has a similar structure but lacks the benzylideneamino group, which may result in different chemical and biological properties.
Ethyl 4-[(3,4,5-trimethoxybenzylidene)hydrazino]benzoate: This compound contains a hydrazino group instead of an amino group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-5-25-19(21)14-6-8-15(9-7-14)20-12-13-10-16(22-2)18(24-4)17(11-13)23-3/h6-12H,5H2,1-4H3 |
InChI Key |
LMJGBPJQPKYQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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